Trk-IN-23

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

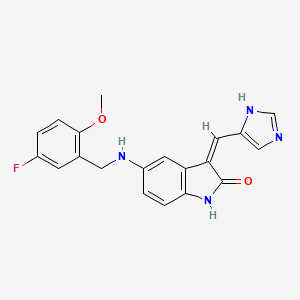

C20H17FN4O2 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(3Z)-5-[(5-fluoro-2-methoxyphenyl)methylamino]-3-(1H-imidazol-5-ylmethylidene)-1H-indol-2-one |

InChI |

InChI=1S/C20H17FN4O2/c1-27-19-5-2-13(21)6-12(19)9-23-14-3-4-18-16(7-14)17(20(26)25-18)8-15-10-22-11-24-15/h2-8,10-11,23H,9H2,1H3,(H,22,24)(H,25,26)/b17-8- |

InChI Key |

ZSFJFWHLJJYXII-IUXPMGMMSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)F)CNC2=CC\3=C(C=C2)NC(=O)/C3=C\C4=CN=CN4 |

Canonical SMILES |

COC1=C(C=C(C=C1)F)CNC2=CC3=C(C=C2)NC(=O)C3=CC4=CN=CN4 |

Origin of Product |

United States |

Foundational & Exploratory

Trk-IN-23: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Trk-IN-23, a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk). The information presented herein is intended to support research and development efforts in the fields of oncology and neuroscience.

Core Chemical and Physical Properties

This compound, also referred to as compound 24b in some literature, is a small molecule inhibitor belonging to the indolin-2-one class of compounds. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₁₇FN₄O₂[1][2] |

| Molecular Weight | 364.37 g/mol [1][2][3] |

| CAS Number | 2924344-29-4[1][3] |

| SMILES | COC1=CC=C(C=C1CNC2=CC3=C(NC(/C3=C\C4=CN=CN4)=O)C=C2)F[1][2] |

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of TrkA and TrkC, as well as several clinically relevant mutant forms of TrkA that confer resistance to other inhibitors. Its primary mechanism of action is the inhibition of the kinase activity of Trk receptors, which play a crucial role in cell survival and proliferation. By blocking the downstream signaling pathways, this compound effectively induces apoptosis in cancer cells harboring Trk fusions or mutations.

Inhibitory Activity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) values of this compound against various Trk kinases are presented below.

| Target | IC₅₀ (nM) |

| TrkA | 0.5[2][3] |

| TrkC | 9[2][3] |

| TrkA G595R | 14[2][3] |

| TrkA F589L | 4.4[2][3] |

| TrkA G667C | 4.8[2][3] |

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the Trk signaling pathway. Upon binding of a neurotrophin ligand (like NGF to TrkA), the Trk receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that are critical for cell survival and proliferation. This compound, as a Trk inhibitor, blocks this initial phosphorylation step.

Experimental Protocols

The following are generalized experimental protocols based on standard methodologies for evaluating Trk inhibitors. For specific details, it is recommended to consult the primary literature.

In Vitro Kinase Assay (IC₅₀ Determination)

A standard in vitro kinase assay is employed to determine the IC₅₀ values of this compound.

Methodology:

-

Recombinant Trk kinase enzymes (TrkA, TrkC, and mutants) are incubated with a specific substrate peptide and ATP in a reaction buffer.

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence or fluorescence-based detection method.

-

IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Apoptosis Assay

The ability of this compound to induce apoptosis in cancer cell lines is assessed using a cell-based assay.

Methodology:

-

Cancer cell lines harboring Trk fusions or mutations (e.g., Ba/F3-TRKA G595R) are cultured under standard conditions.

-

The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

Apoptosis is measured using established methods such as Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

-

The percentage of apoptotic cells is quantified and compared between treated and untreated control groups.

Conclusion

This compound is a potent and selective Trk inhibitor with significant activity against wild-type and resistant mutant TrkA kinases. Its ability to induce apoptosis in Trk-dependent cancer cells makes it a valuable tool for preclinical research and a promising candidate for further drug development. The data and protocols presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound.

References

The Discovery and Synthesis of Trk-IN-23: A Second-Generation Pan-Trk Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinases (Trks) represent a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. Dysregulation of Trk signaling, often through chromosomal rearrangements leading to gene fusions, has been identified as a key oncogenic driver in a wide array of human cancers. While first-generation Trk inhibitors like larotrectinib and entrectinib have shown significant clinical efficacy, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This technical guide details the discovery and synthesis of Trk-IN-23, a potent, orally active, second-generation pan-Trk inhibitor. This compound, also identified as compound 24b in its initial publication, demonstrates nanomolar inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant TrkA mutants that confer resistance to first-generation inhibitors.[1] This document provides a comprehensive overview of the synthetic route, in vitro biological evaluation, and the key signaling pathways modulated by this compound.

Introduction

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[2][3] These receptors are essential for neuronal survival, differentiation, and synaptic plasticity.[4] In recent years, fusions involving the NTRK genes have been identified as actionable oncogenic drivers in a diverse range of adult and pediatric tumors. This has led to the successful development and approval of first-in-class Trk inhibitors. However, the clinical utility of these therapies can be limited by the development of acquired resistance, frequently driven by point mutations in the Trk kinase domain.

This compound was developed to address this clinical challenge. It is an indolin-2-one derivative designed through a molecular hybridization strategy to potently inhibit both wild-type and mutated Trk kinases.[5][6][7] This guide serves as a technical resource, providing detailed methodologies for its synthesis and biological characterization.

Data Presentation

The inhibitory activity of this compound was assessed against a panel of wild-type and mutant Trk kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TrkA | 0.5[1][8] |

| TrkC | 9[1][8] |

| TrkA G595R | 14[1][8] |

| TrkA F589L | 4.4[1][8] |

| TrkA G667C | 4.8[1][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process. The general scheme for the synthesis of indolin-2-one derivatives as Trk inhibitors has been described. The final step typically involves a condensation reaction between an appropriate indolin-2-one core and a heterocyclic aldehyde.

Note: The detailed, step-by-step synthesis with specific reagents, conditions, and purification methods is proprietary to the original research publication. The following is a generalized representation.

Caption: Generalized workflow for the synthesis of this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against Trk kinases was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol:

-

Kinase Reaction: Recombinant Trk kinase (e.g., TrkA, TrkC, and mutants) is incubated with the substrate (a suitable peptide or protein) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[8] The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Reaction Termination and ATP Depletion: After a defined incubation period (e.g., 60 minutes at room temperature), ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.[6][9]

-

ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is then added, which contains an enzyme that converts the generated ADP back to ATP, and a luciferase/luciferin mixture that produces a luminescent signal proportional to the amount of newly synthesized ATP.[6][9]

-

Data Acquisition and Analysis: Luminescence is measured using a plate reader. The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

The effect of this compound on cell viability was assessed using Ba/F3 murine pro-B cells engineered to express various Trk fusion proteins (e.g., Ba/F3-TrkA G595R). These cells are dependent on the activity of the expressed Trk fusion protein for their proliferation and survival.[1][10]

Protocol:

-

Cell Seeding: Ba/F3 cells expressing the Trk fusion protein of interest are seeded into 96-well plates in RPMI-1640 medium supplemented with 10% fetal bovine serum, but without IL-3.

-

Compound Treatment: Cells are treated with serial dilutions of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a luminescent cell viability assay, such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.[11]

-

Data Analysis: Luminescence is read on a plate reader, and the IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Trk Signaling

Western blotting is used to confirm the inhibitory effect of this compound on the Trk signaling pathway in cells. This involves detecting the phosphorylation status of Trk and its downstream effectors, such as AKT and ERK.

Protocol:

-

Cell Lysis: Cells treated with this compound are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Trk (p-Trk), total Trk, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control, such as GAPDH or β-actin, is also probed.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

Trk receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate on specific tyrosine residues. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3][4] this compound acts by blocking the initial ATP-binding and autophosphorylation step, thereby inhibiting these downstream signals.

Caption: Inhibition of the Trk signaling pathway by this compound.

Experimental Workflow for this compound Evaluation

The evaluation of a novel Trk inhibitor like this compound follows a logical progression from chemical synthesis to detailed biological characterization.

Caption: Overall workflow for the synthesis and evaluation of this compound.

Conclusion

This compound is a potent, second-generation pan-Trk inhibitor with significant activity against both wild-type and clinically relevant mutant forms of Trk kinases. The detailed protocols provided in this guide for its synthesis and biological evaluation will be a valuable resource for researchers in the fields of oncology and medicinal chemistry. The promising in vitro profile and oral bioavailability of this compound highlight its potential as a lead compound for the development of new therapies to overcome resistance to first-generation Trk inhibitors.[5][7] Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential.

References

- 1. Ba/F3 transformation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ulab360.com [ulab360.com]

- 6. ulab360.com [ulab360.com]

- 7. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. reactionbiology.com [reactionbiology.com]

Trk-IN-23: A Technical Guide to Target Specificity and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target specificity of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trks). The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to offer a comprehensive resource for researchers in oncology and neuroscience.

Target Specificity of this compound

This compound demonstrates high potency and selectivity for members of the Trk family of receptor tyrosine kinases. The inhibitory activity of this compound is most pronounced against TrkA, with significant activity also observed against TrkC. Quantitative analysis of its inhibitory effects, as determined by half-maximal inhibitory concentrations (IC50), reveals a distinct specificity profile. The compound also retains high potency against common mutations in TrkA that confer resistance to first-generation inhibitors.

| Target | IC50 (nM) |

| TrkA | 0.5 |

| TrkB | Data Not Available |

| TrkC | 9 |

| TrkA G595R | 14 |

| TrkA F589L | 4.4 |

| TrkA G667C | 4.8 |

Table 1: In vitro inhibitory activity of this compound against wild-type and mutant Trk kinases.

Experimental Protocols

The following sections detail the methodologies for key experiments relevant to the characterization of this compound's target specificity and cellular effects.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

To determine the in vitro half-maximal inhibitory concentrations (IC50) of this compound against TrkA, TrkB, and TrkC, a luminescent kinase assay such as the ADP-Glo™ Kinase Assay is typically employed. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is conducted by incubating the Trk kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Protocol Outline:

-

Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/mL BSA), ATP solution, and substrate solution. Serially dilute this compound to the desired concentrations.

-

Kinase Reaction: In a 96-well or 384-well plate, add the Trk enzyme (TrkA, TrkB, or TrkC), the peptide substrate, and the various concentrations of this compound.

-

Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for approximately 40 minutes.

-

ADP Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This compound has been shown to induce apoptosis in cancer cell lines expressing Trk fusion proteins. The Caspase-Glo® 3/7 Assay is a common method to quantify apoptosis by measuring the activity of caspases 3 and 7, key executioner caspases.

Principle: This homogeneous, luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase (aminoluciferin). The subsequent luciferase reaction produces a stable "glow-type" luminescent signal that is proportional to the amount of caspase activity present.

Protocol Outline:

-

Cell Culture and Treatment: Seed cells (e.g., Ba/F3 cells expressing a Trk fusion protein) in a 96-well white-walled plate and culture until they are in the logarithmic growth phase.

-

Treat the cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for apoptosis). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

-

Assay Procedure: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add the Caspase-Glo® 3/7 Reagent directly to each well in a 1:1 ratio with the cell culture medium.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1 to 3 hours to allow for cell lysis and the caspase reaction to stabilize.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Compare the luminescence signals from the treated cells to the control cells to determine the fold-increase in caspase-3/7 activity, indicating the induction of apoptosis.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways inhibited by this compound and the general workflows for the experimental protocols described.

In Vitro Kinase Assay for Trk-IN-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trk). This document outlines the core methodologies, data interpretation, and relevant biological pathways to facilitate the assessment of this compound and similar compounds in a research and drug development setting.

Introduction to this compound and Trk Kinases

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[1][2] Aberrant Trk signaling, often through chromosomal rearrangements leading to fusion proteins, is a known driver in a variety of adult and pediatric cancers.[2][3] This has established the Trk kinase family as a significant target for cancer therapeutics.[1][2][3]

This compound is a potent and orally active Trk inhibitor.[4][5] It demonstrates significant inhibitory activity against wild-type TrkA and TrkC, as well as several clinically relevant TrkA mutants that confer resistance to first-generation Trk inhibitors.[4][5] In vitro kinase assays are fundamental for quantifying the potency and selectivity of inhibitors like this compound against their target kinases.

Quantitative Data for this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the reported IC50 values for this compound against a panel of Trk kinases.

| Kinase Target | IC50 (nM) |

| TrkA | 0.5 |

| TrkC | 9 |

| TrkAG595R | 14 |

| TrkAF589L | 4.4 |

| TrkAG667C | 4.8 |

| Data sourced from MedchemExpress and Immunomart.[4][5] |

Experimental Protocols for In Vitro Kinase Assays

A variety of in vitro kinase assay formats can be employed to determine the IC50 values of inhibitors. These assays typically measure the phosphorylation of a substrate by the kinase. Two common and robust methods are the LanthaScreen® Eu Kinase Binding Assay, a fluorescence resonance energy transfer (FRET)-based binding assay, and the ADP-Glo™ Kinase Assay, a luminescence-based assay that quantifies ADP production.

LanthaScreen® Eu Kinase Binding Assay

This assay measures the binding of a fluorescently labeled tracer to the kinase's ATP-binding site. An inhibitor will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

-

Trk Kinase (e.g., recombinant human TrkA, TrkB, or TrkC)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Kinase Tracer

-

5X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (or other test compounds)

-

384-well assay plates

-

Plate reader capable of time-resolved FRET

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in 1X Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a solution containing the Trk kinase and the Eu-anti-Tag antibody in 1X Kinase Buffer A.

-

Tracer Solution: Prepare a solution of the Kinase Tracer in 1X Kinase Buffer A.

-

Assay Assembly: In a 384-well plate, add the test compound, the kinase/antibody mixture, and the tracer solution.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Data Acquisition: Read the plate on a microplate reader capable of measuring the FRET signal (excitation at ~340 nm, emission at 615 nm and 665 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Materials:

-

Trk Kinase (e.g., recombinant human TrkA, TrkB, or TrkC)

-

Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu,Tyr) 4:1)

-

ATP

-

This compound (or other test compounds)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well assay plates

-

Luminometer

Protocol:

-

Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the Trk kinase, substrate, ATP, and the test compound in an appropriate kinase buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a set period (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

Visualizations

Trk Signaling Pathway

The following diagram illustrates the canonical Trk signaling pathway, which is activated by neurotrophins and leads to downstream signaling cascades that regulate cell survival, proliferation, and differentiation.

Caption: Overview of the Trk signaling pathway.

In Vitro Kinase Assay Workflow

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Caption: General workflow for an in vitro kinase assay.

References

- 1. Identification and preclinical characterization of AZ-23, a novel, selective, and orally bioavailable inhibitor of the Trk kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ulab360.com [ulab360.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

A Methodological Guide to Investigating the Cellular Uptake and Localization of Novel Kinase Inhibitors: A Case Study Framework for Trk-IN-23

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals a significant lack of specific experimental data on the cellular uptake and subcellular localization of the compound Trk-IN-23. While its potent inhibitory effects on Trk kinases are documented, the precise mechanisms by which it enters cells and where it accumulates remain uncharacterized.

This technical guide is therefore presented as a methodological framework. It is designed for researchers, scientists, and drug development professionals to illustrate how the cellular uptake and localization of a novel small molecule inhibitor, such as this compound, would be rigorously investigated. The experimental protocols, data tables, and diagrams provided are representative of established best practices in the field and serve as a template for such an investigation.

Introduction to Cellular Uptake and Localization Studies

The efficacy of any intracellularly acting drug, including kinase inhibitors like this compound, is fundamentally dependent on its ability to cross the cell membrane, achieve a sufficient concentration at its target, and avoid sequestration in non-target compartments. Understanding the cellular pharmacokinetics and pharmacodynamics (PK/PD) is critical for optimizing drug design, predicting efficacy, and identifying potential mechanisms of resistance. Key questions to be answered include:

-

What is the primary mechanism of cellular entry (e.g., passive diffusion, carrier-mediated transport)?

-

What is the rate and extent of cellular accumulation?

-

Where does the compound localize within the cell (e.g., cytoplasm, nucleus, mitochondria, lysosomes)?

-

Does the compound undergo efflux from the cell, and if so, by which transporters?

This guide outlines a tiered experimental approach to answer these questions.

Experimental Protocols for Characterizing Cellular Transport and Localization

A multi-faceted approach is required to build a complete picture of an inhibitor's cellular behavior. The following are standard, robust methodologies that would be applied.

Cell Permeability Assays

These assays are foundational for determining the ability of a compound to cross a cellular monolayer, which serves as a model for intestinal absorption and general membrane permeability.

Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are seeded onto semi-permeable filter supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium. Monolayer integrity is confirmed by measuring the Transepithelial Electrical Resistance (TEER).

-

Assay Procedure:

-

The test compound (e.g., this compound) is added to either the apical (AP) or basolateral (BL) chamber of the Transwell® plate.

-

Samples are collected from the opposite chamber at specified time points (e.g., 30, 60, 90, 120 minutes).

-

The concentration of the compound in the collected samples is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions (AP-to-BL and BL-to-AP) using the formula: Papp = (dQ/dt) / (A * C0) Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the filter membrane.

-

C0 is the initial concentration of the compound.

-

-

Efflux Ratio (ER): The ratio of Papp (BL-to-AP) to Papp (AP-to-BL) is calculated. An ER > 2 suggests the involvement of active efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Subcellular Fractionation

This biochemical technique separates major organelles, allowing for the quantification of the compound in each cellular compartment.

Protocol: Differential Centrifugation for Subcellular Fractionation

-

Cell Culture and Treatment: A suitable cell line (e.g., a cancer cell line expressing Trk receptors) is cultured and treated with this compound for a defined period.

-

Homogenization: Cells are harvested, washed with ice-cold PBS, and gently lysed in a hypotonic buffer using a Dounce homogenizer to break the plasma membrane while keeping organelles intact.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to pellet different cellular components:

-

Low-Speed Spin (e.g., 1,000 x g for 10 min): Pellets intact nuclei and cytoskeleton. The supernatant is collected.

-

Medium-Speed Spin (e.g., 10,000 x g for 20 min): The previous supernatant is spun to pellet the mitochondrial fraction. The new supernatant is collected.

-

High-Speed Spin (Ultracentrifugation, e.g., 100,000 x g for 60 min): The final supernatant is spun to separate the microsomal fraction (pellet) from the soluble cytosolic fraction (supernatant).

-

-

Analysis: The concentration of this compound in each fraction is determined by LC-MS/MS. The purity of each fraction is validated by Western blotting for organelle-specific marker proteins (e.g., Histone H3 for nucleus, COX IV for mitochondria, GAPDH for cytosol).

Fluorescence Microscopy Imaging

Direct visualization provides spatial information on the compound's localization. This requires a fluorescently labeled version of the inhibitor or the use of specific organelle stains.

Protocol: Confocal Microscopy for Subcellular Localization

-

Probe Synthesis: If not inherently fluorescent, a fluorescent derivative of this compound would be synthesized, ensuring the fluorophore does not significantly alter the compound's biological activity.

-

Cell Culture and Staining:

-

Cells are grown on glass-bottom dishes suitable for high-resolution imaging.

-

Cells are treated with the fluorescently labeled this compound.

-

To identify specific organelles, cells are co-stained with organelle-specific fluorescent dyes (e.g., Hoechst 33342 for the nucleus, MitoTracker™ for mitochondria, LysoTracker™ for lysosomes).

-

-

Imaging: Live or fixed cells are imaged using a confocal laser scanning microscope. Co-localization analysis is performed by overlaying the images from the different fluorescent channels.

-

Quantitative Analysis: Image analysis software is used to calculate co-localization coefficients (e.g., Pearson's or Mander's coefficients) to quantify the degree of overlap between the compound's signal and each organelle marker.

Data Presentation: Illustrative Quantitative Summaries

Clear and structured data presentation is essential for interpretation and comparison. The following tables are hypothetical examples of how data from the described experiments would be summarized.

Table 1: Hypothetical Permeability Data for this compound in Caco-2 Monolayers

| Compound | Direction | Papp (x 10-6 cm/s) | Mean Papp | Efflux Ratio (ER) | Permeability Class |

| This compound | AP to BL | 15.2 | 16.5 | 1.2 | High |

| 17.8 | |||||

| BL to AP | 19.5 | 19.8 | |||

| 20.1 | |||||

| Propranolol | AP to BL | 25.5 | 25.1 | 1.0 | High (Control) |

| (High Perm.) | BL to AP | 24.8 | |||

| Atenolol | AP to BL | 0.4 | 0.5 | 1.1 | Low (Control) |

| (Low Perm.) | BL to AP | 0.5 |

Table 2: Hypothetical Subcellular Distribution of this compound in KM-12 Cells

| Subcellular Fraction | Marker Protein | % Total this compound Detected | Concentration (pmol/mg protein) |

| Cytosol | GAPDH | 65% | 150.2 |

| Nucleus | Histone H3 | 20% | 46.2 |

| Mitochondria | COX IV | 10% | 23.1 |

| Microsomes | Calnexin | 5% | 11.5 |

Visualization of Workflows and Pathways

Diagrams are invaluable for representing complex processes and relationships in a clear, concise manner.

Experimental Workflow

Caption: Workflow for characterizing inhibitor cellular uptake and localization.

Potential Cellular Uptake Mechanisms

Caption: Potential routes of entry for a small molecule inhibitor into a cell.

Generalized Trk Signaling Pathway Inhibition

Caption: Inhibition of a Trk signaling pathway by an intracellular inhibitor.

The Impact of Trk-IN-23 on Downstream Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trk-IN-23 is a potent and selective inhibitor of Tropomyosin receptor kinase (Trk) A and TrkC, demonstrating significant potential in preclinical studies for cancers harboring Trk fusion proteins. This technical guide provides a comprehensive overview of the effects of this compound on downstream signaling pathways. It includes a summary of its inhibitory activity, a discussion of the canonical Trk signaling cascades, and the ultimate cellular consequences of their inhibition by this compound. Detailed, generalized protocols for key experimental assays are provided to enable researchers to investigate the effects of this and similar inhibitors.

Introduction to this compound

This compound, also referred to as compound 24b, is a novel indolin-2-one derivative identified as a potent, second-generation Trk inhibitor.[1] It exhibits high affinity for TrkA and TrkC, as well as several clinically relevant mutants that confer resistance to first-generation inhibitors.[1] The primary mechanism of action for Trk inhibitors is the blockade of the ATP-binding site within the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and differentiation.[2][3]

Quantitative Inhibitory Activity of this compound

This compound has demonstrated potent inhibitory activity against wild-type and mutant Trk kinases. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target | IC50 (nM) |

| TrkA | 0.5 |

| TrkC | 9 |

| TrkA G595R | 14 |

| TrkA F589L | 4.4 |

| TrkA G667C | 4.8 |

Data sourced from publicly available information.[1]

Core Downstream Signaling Pathways Affected by this compound

The activation of Trk receptors by their cognate neurotrophin ligands triggers a cascade of intracellular signaling events. This compound, by inhibiting the kinase activity of TrkA and TrkC, effectively dampens these pro-survival and proliferative signals. The three primary signaling pathways downstream of Trk receptors are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[3][4]

Ras/MAPK Pathway

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon Trk receptor activation, the adaptor protein Shc binds to a specific phosphotyrosine residue, leading to the recruitment of the Grb2-SOS complex. This complex activates Ras, which in turn initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (Extracellular signal-regulated kinase). Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression. Inhibition of TrkA/C by this compound is expected to decrease the levels of p-ERK.

Figure 1: Inhibition of the Ras/MAPK pathway by this compound.

PI3K/Akt Pathway

The PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway is a central regulator of cell survival, growth, and metabolism. Activated Trk receptors recruit and activate PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt (p-Akt). Activated Akt then phosphorylates a multitude of downstream targets to promote cell survival by inhibiting apoptosis. By blocking TrkA/C activation, this compound is anticipated to reduce the levels of p-Akt.

Figure 2: Inhibition of the PI3K/Akt pathway by this compound.

PLCγ Pathway

The Phospholipase C gamma (PLCγ) pathway is involved in the regulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), which influences a variety of cellular processes including proliferation and differentiation. Upon Trk receptor activation, PLCγ is recruited to the receptor, becomes phosphorylated, and is activated. Activated PLCγ then hydrolyzes PIP2 into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. Inhibition of TrkA/C by this compound is predicted to suppress the activation of PLCγ.

Figure 3: Inhibition of the PLCγ pathway by this compound.

Cellular Effect: Induction of Apoptosis

A key consequence of inhibiting the pro-survival signaling pathways downstream of Trk receptors is the induction of apoptosis, or programmed cell death. Published data indicates that this compound induces apoptosis in Ba/F3 cells expressing oncogenic TrkA fusion proteins in a dose-dependent manner.[1] This is consistent with the blockade of the PI3K/Akt pathway, which is a major inhibitor of apoptosis.

Experimental Protocols

The following are generalized protocols for key assays used to characterize the effects of kinase inhibitors like this compound on downstream signaling pathways and cellular viability. Specific details may need to be optimized for different cell lines and experimental conditions.

Western Blotting for Phosphorylated Signaling Proteins

This protocol allows for the detection of changes in the phosphorylation state of key downstream proteins such as ERK and Akt.

Figure 4: General workflow for Western blot analysis.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., KM12 or other Trk-fusion positive cell lines) and allow them to adhere overnight. Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-ERK, anti-p-Akt) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) and the total protein levels of ERK and Akt.

In-Cell ELISA for TrkA Phosphorylation

This method provides a high-throughput alternative to Western blotting for quantifying the inhibition of TrkA phosphorylation.

Methodology:

-

Cell Seeding and Treatment: Seed a TrkA-expressing cell line (e.g., KM12) in a 96-well plate. After 24 hours, treat the cells with a serial dilution of this compound for a predetermined time.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with a detergent-based solution (e.g., 0.1% Triton X-100).

-

Blocking: Block non-specific binding sites with a blocking buffer.

-

Antibody Incubation:

-

Incubate with a primary antibody specific for phosphorylated TrkA (e.g., anti-p-TrkA Tyr490).

-

Wash and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.

-

Normalization: In parallel wells, use an antibody against total TrkA to normalize the phosphorylation signal to the total amount of TrkA protein.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Methodology:

-

Cell Treatment: Treat cells with this compound at various concentrations for a specified duration (e.g., 24-72 hours). Include both untreated and vehicle-treated controls.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic.

-

Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

-

Annexin V-negative, PI-negative cells are viable.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of this compound on apoptosis induction.

Conclusion

This compound is a potent inhibitor of TrkA and TrkC, which effectively blocks the downstream Ras/MAPK, PI3K/Akt, and PLCγ signaling pathways. This inhibition leads to a reduction in cell proliferation and survival, ultimately inducing apoptosis in cancer cells driven by Trk fusions. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed molecular effects of this compound and other Trk inhibitors, facilitating the development of more effective targeted cancer therapies. Further research is warranted to obtain more specific quantitative data on the downstream effects of this compound to fully elucidate its mechanism of action.

References

- 1. PrimoVeNde [librarysearch.library.utoronto.ca]

- 2. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Rapid Retrograde Tyrosine Phosphorylation of trkA and Other Proteins in Rat Sympathetic Neurons in Compartmented Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Novelty of Trk-IN-23: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that have emerged as critical targets in oncology. The development of Trk inhibitors has led to significant advancements in the treatment of cancers harboring NTRK gene fusions. However, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. This technical guide provides an in-depth analysis of Trk-IN-23, a novel, second-generation Trk inhibitor. We will explore its inhibitory activity against wild-type and mutant Trk kinases, its mechanism of action, and its potential as a therapeutic agent. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive overview of the novelty of this compound.

Introduction to Trk Kinases and Inhibition

The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. These receptors play a crucial role in the development and function of the nervous system.[1] In cancer, chromosomal rearrangements can lead to the formation of Trk fusion proteins, which are constitutively active and drive oncogenesis through downstream signaling pathways like the MAPK and PI3K-AKT pathways.[1] First-generation Trk inhibitors, such as larotrectinib and entrectinib, have demonstrated remarkable efficacy in patients with Trk fusion-positive cancers. However, the clinical benefit of these inhibitors can be limited by the development of acquired resistance mutations in the Trk kinase domain.

This compound: A Second-Generation Inhibitor

This compound (also referred to as compound 24b) is a novel, orally active indolin-2-one derivative designed as a potent, second-generation Trk inhibitor.[2] Its development was aimed at overcoming the limitations of first-generation inhibitors by targeting common resistance mutations.

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant TrkA mutants that confer resistance to first-generation inhibitors. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| TrkA | 0.5[3] |

| TrkC | 9[3] |

| TrkA G595R | 14[3] |

| TrkA F589L | 4.4[3] |

| TrkA G667C | 4.8[3] |

| Table 1: In Vitro Inhibitory Activity of this compound |

Mechanism of Action: Apoptosis Induction

This compound exerts its anti-cancer effects by inducing apoptosis in cells harboring TrkA mutations. This has been demonstrated in Ba/F3 cells, a murine pro-B cell line that is dependent on interleukin-3 for survival and can be genetically engineered to express specific oncogenes.

Signaling Pathway Inhibition

This compound effectively inhibits the autophosphorylation of TrkA and suppresses downstream signaling through the PI3K/AKT and MAPK/ERK pathways. This disruption of key survival and proliferation signals ultimately leads to programmed cell death.

Caption: this compound inhibits TrkA signaling, leading to apoptosis.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against Trk kinases is determined using a biochemical assay that measures the phosphorylation of a substrate.

-

Principle: A radiometric assay is commonly used, which measures the incorporation of radiolabeled phosphate from ATP into a specific substrate by the kinase.

-

Procedure:

-

Recombinant Trk kinase enzymes (wild-type and mutants) are incubated with a specific substrate and ATP (containing a radiolabel such as ³²P or ³³P).

-

This compound is added at various concentrations to determine its inhibitory effect.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the phosphorylated substrate is separated from the free radiolabeled ATP, often by capturing the substrate on a filter membrane.

-

The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Apoptosis Assay

The induction of apoptosis by this compound is commonly assessed using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Procedure:

-

Ba/F3 cells expressing TrkA G595R or G667C mutants are cultured.

-

The cells are treated with varying concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

After treatment, the cells are harvested and washed with a binding buffer.

-

The cells are then incubated with fluorescently labeled Annexin V and PI.

-

The stained cells are analyzed by flow cytometry.

-

The percentages of live, early apoptotic, late apoptotic, and necrotic cells are quantified based on their fluorescence profiles.

-

In Vivo Xenograft Model

The in vivo efficacy of this compound is evaluated in a mouse xenograft model.

-

Principle: Human cancer cells, such as Ba/F3 cells engineered to express a Trk fusion protein, are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound to assess its effect on tumor growth.

-

Procedure:

-

Immunodeficient mice (e.g., nude or SCID mice) are subcutaneously injected with Ba/F3 cells expressing a Trk fusion mutant.

-

Tumor growth is monitored regularly.

-

Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

-

This compound is administered orally to the treatment group at a specified dose and schedule. The control group receives a vehicle.

-

Tumor volume and body weight are measured throughout the study.

-

At the end of the study, the tumors are excised and may be used for further analysis (e.g., western blotting to confirm target engagement).

-

The anti-tumor efficacy is typically expressed as a percentage of tumor growth inhibition (TGI).

-

Novelty and Therapeutic Potential of this compound

The novelty of this compound lies in its potent activity against clinically relevant resistance mutations that limit the efficacy of first-generation Trk inhibitors.

References

Methodological & Application

Trk-IN-23 Protocol for Cell Culture Experiments: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-23 is a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk)[1][2]. The Trk family of receptor tyrosine kinases, comprising TrkA, TrkB, and TrkC, are crucial regulators of neuronal cell growth, differentiation, and survival. However, aberrant Trk signaling, often due to gene fusions or mutations, is implicated in the progression of various cancers. This compound demonstrates significant inhibitory activity against wild-type TrkA and TrkC, as well as clinically relevant TrkA mutants that confer resistance to first-generation inhibitors. Its mechanism of action involves the induction of apoptosis in cancer cells dependent on Trk signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments to assess its efficacy and mechanism of action.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TrkA | 0.5[1][2] |

| TrkC | 9[1][2] |

| TrkA G595R | 14[1][2] |

| TrkA F589L | 4.4[1][2] |

| TrkA G667C | 4.8[1][2] |

Signaling Pathway and Experimental Workflow

The Trk signaling pathway is a critical cascade involved in cell survival and proliferation. Upon ligand binding, Trk receptors dimerize and autophosphorylate, creating docking sites for adaptor proteins that activate downstream pathways, primarily the Ras/MAPK and PI3K/Akt pathways. This compound inhibits the initial phosphorylation of the Trk receptor, thereby blocking these downstream pro-survival signals and leading to apoptosis.

References

Application Notes and Protocols for Trk-IN-23

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and in vitro use of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinase (Trk). The following information is intended to guide researchers in utilizing this compound for studies related to Trk signaling pathways in various cellular contexts.

Introduction to this compound

This compound is a highly potent and orally bioavailable inhibitor of Trk kinases, including TrkA and TrkC, as well as clinically relevant TrkA mutants such as TRKAG595R, TRKAF589L, and TRKAG667C.[1] It has demonstrated the ability to induce apoptosis in cell lines expressing these mutated kinases.[1] The Trk signaling pathway plays a crucial role in the development and survival of neurons and has been implicated in the progression of various cancers through gene fusions and mutations. Trk inhibitors like this compound are therefore valuable tools for both basic research and therapeutic development.

Solubility and Stock Solution Preparation

The recommended solvent for preparing this compound for in vitro applications is Dimethyl Sulfoxide (DMSO).

Solubility Data

| Solvent | Maximum Solubility |

| DMSO | 10 mM |

Table 1: Solubility of this compound in DMSO.

Protocol for Preparing a 10 mM Stock Solution

Materials:

-

This compound (Molecular Weight: 364.37 g/mol )

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes

Procedure:

-

Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.

-

For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

-

Moles = Concentration (mol/L) x Volume (L) = 0.010 mol/L x 0.001 L = 0.00001 mol

-

Mass (g) = Moles (mol) x Molecular Weight ( g/mol ) = 0.00001 mol x 364.37 g/mol = 0.0036437 g

-

Mass (mg) = 3.6437 mg

-

-

Weighing: Accurately weigh out approximately 3.64 mg of this compound powder using an analytical balance.

-

Dissolution:

-

Add the weighed this compound to a sterile microcentrifuge tube.

-

Add 1 mL of anhydrous DMSO to the tube.

-

Vortex gently until the compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.

-

-

Storage:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution is expected to be stable for at least 6 months.

-

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a general method to assess the effect of this compound on the viability of a relevant cancer cell line, such as the KM12 human colon cancer cell line which harbors a TPM3-NTRK1 gene fusion.

Materials:

-

KM12 cells (or other suitable Trk-dependent cell line)

-

Complete cell culture medium (e.g., MEM with 10% FBS and 1% penicillin/streptomycin)

-

This compound 10 mM stock solution in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-channel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the KM12 cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A typical starting concentration range for an IC50 determination could be from 1 nM to 10 µM.

-

Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well.

-

Mix gently by pipetting to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.

-

Western Blot Analysis of Trk Phosphorylation

This protocol outlines a method to assess the inhibitory effect of this compound on Trk autophosphorylation in a cellular context.

Materials:

-

KM12 cells (or other suitable cell line)

-

6-well cell culture plates

-

This compound 10 mM stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-TrkA (Tyr674/675), anti-TrkA, and anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed KM12 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total TrkA and a loading control like GAPDH to ensure equal protein loading.

-

Signaling Pathways and Experimental Workflows

Trk Signaling Pathway

The following diagram illustrates the canonical Trk signaling pathway, which is inhibited by this compound. Neurotrophins bind to the extracellular domain of Trk receptors, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activates downstream signaling cascades, primarily the Ras/MAPK, PI3K/AKT, and PLCγ pathways, which regulate cell survival, proliferation, and differentiation.

Caption: Trk Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Analysis of this compound

The following diagram outlines the general workflow for characterizing the in vitro activity of this compound.

References

Application Notes and Protocols: Trk-IN-23 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Trk-IN-23, a potent inhibitor of Tropomyosin receptor kinases (Trks), in cancer cell line research. This document outlines the mechanism of action, protocols for determining optimal concentrations, and methods for assessing its effects on cell viability, signaling pathways, and apoptosis.

Introduction to this compound

This compound is a powerful and orally active inhibitor targeting the Trk family of receptor tyrosine kinases, including TrkA and TrkC.[1] It has also demonstrated significant activity against several resistance-conferring mutations, such as TRKAG595R, TRKAF589L, and TRKAG667C. The primary mechanism of action of this compound is the induction of apoptosis in cancer cells that are dependent on Trk signaling for their proliferation and survival.

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following table summarizes the available IC50 data for this compound against Trk kinases and in engineered cell lines. Researchers are encouraged to determine the specific IC50 values for their cancer cell lines of interest using the protocols provided in this document.

| Target | IC50 (nM) |

| TRKA | 0.5 |

| TRKC | 9 |

| TRKAG595R | 14 |

| TRKAF589L | 4.4 |

| TRKAG667C | 4.8 |

| Ba/F3-TRKAG595R cells | Induces Apoptosis |

| Ba/F3-TRKAG667C cells | Induces Apoptosis |

Trk Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are critical mediators of neuronal development and function. However, in various cancers, aberrant activation of Trk signaling, often through gene fusions, promotes tumor growth and survival. Upon ligand binding (e.g., Nerve Growth Factor for TrkA), Trk receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS/MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.

Figure 1. Simplified Trk signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To determine the optimal concentration of this compound for a specific cancer cell line, a series of experiments should be conducted. The following protocols provide a detailed methodology for these key experiments.

Experimental Workflow

Figure 2. Workflow for determining the optimal concentration of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium. A common concentration range to start with is 0.1 nM to 10 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Protocol 2: Western Blot Analysis for Trk Pathway Inhibition

This protocol is to confirm that this compound inhibits the phosphorylation of Trk and its downstream effectors, such as AKT and ERK.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-TrkA, anti-TrkA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Collect the cell lysates and centrifuge to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by this compound in cancer cells.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both the floating and adherent cells. Trypsinize the adherent cells.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Four populations of cells will be distinguishable:

-

Live cells (Annexin V-negative, PI-negative)

-

Early apoptotic cells (Annexin V-positive, PI-negative)

-

Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

-

Necrotic cells (Annexin V-negative, PI-positive)

-

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

Conclusion

These application notes and protocols provide a framework for researchers to effectively utilize this compound in their cancer cell line studies. By systematically determining the optimal concentration and evaluating its effects on cell viability, signaling pathways, and apoptosis, a comprehensive understanding of this compound's anti-cancer activity can be achieved. It is crucial to adapt these protocols to the specific characteristics of the cancer cell lines being investigated to ensure accurate and reproducible results.

References

Application Notes and Protocols for Trk-IN-23 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trk-IN-23 is a potent and orally active inhibitor of Tropomyosin receptor kinases (Trk) A and C.[1][2] The Trk family of receptor tyrosine kinases, including TrkA, TrkB, and TrkC, are critical mediators of neuronal signaling, survival, and differentiation.[3] Dysregulation of Trk signaling, often through gene fusions, has been identified as an oncogenic driver in a variety of human cancers.[4] this compound induces apoptosis in cancer cells harboring specific TrkA mutations, highlighting its potential as a targeted therapeutic agent.[1] These application notes provide a comprehensive overview and generalized protocols for the preclinical evaluation of this compound in animal models, based on common methodologies for orally bioavailable kinase inhibitors.

Mechanism of Action and Signaling Pathway

Trk receptors are activated by neurotrophins, leading to the activation of downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways.[3] These pathways are crucial for cell proliferation, survival, and differentiation. In cancers driven by Trk fusions, the kinase domain is constitutively active, leading to uncontrolled cell growth. This compound inhibits the kinase activity of TrkA and TrkC, thereby blocking these downstream oncogenic signals and inducing apoptosis.

Below is a diagram illustrating the simplified Trk signaling pathway and the point of inhibition by this compound.

Caption: Simplified Trk signaling pathway and inhibition by this compound.

Quantitative Data from In Vitro Studies

While specific in vivo efficacy data for this compound is not publicly available, its potent in vitro activity against various Trk isoforms provides a strong rationale for animal studies. The following table summarizes the reported IC50 values.

| Target | IC50 (nM) |

| TrkA | 0.5 |

| TrkC | 9 |

| TrkA G595R | 14 |

| TrkA F589L | 4.4 |

| TrkA G667C | 4.8 |

| Data sourced from MedchemExpress.[1] |

Experimental Protocols for In Vivo Administration

The following protocols are generalized for the oral administration of a Trk inhibitor in a mouse xenograft model and should be adapted and optimized for this compound based on preliminary tolerability and pharmacokinetic studies.

Protocol 1: Evaluation of Maximum Tolerated Dose (MTD)

Objective: To determine the highest dose of this compound that can be administered orally without causing unacceptable toxicity.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

6-8 week old immunocompromised mice (e.g., NOD-SCID or Nude mice)

-

Oral gavage needles

-

Animal balance

-

Calipers

Procedure:

-

Acclimate mice for at least one week before the start of the study.

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Divide mice into cohorts of 3-5 animals each.

-

Administer escalating doses of this compound to each cohort daily via oral gavage. Start with a conservative dose based on in vitro potency (e.g., 10 mg/kg).

-

Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.

-

Record body weight at least three times per week.

-

The MTD is defined as the highest dose that does not result in greater than 20% body weight loss or other severe signs of toxicity.

Protocol 2: Efficacy Study in a Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model.

Materials:

-

Cancer cell line with a known Trk fusion or mutation (e.g., KM12 colorectal cancer cells)

-

6-8 week old immunocompromised mice

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulated in vehicle at the MTD

-

Calipers and animal balance

Procedure:

-

Inject cancer cells subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups (n=8-10 mice per group).

-

Administer this compound orally to the treatment group at the predetermined MTD, typically once or twice daily. The control group receives the vehicle only.

-

Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.

-